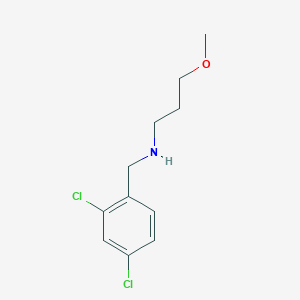![molecular formula C8H14O3 B3009436 [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate CAS No. 2126143-01-7](/img/structure/B3009436.png)
[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate is a chiral molecule that is of interest in the field of asymmetric synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral acetate compounds synthesized from different cyclic structures such as cyclopentenes and cyclopentadienes. These studies are relevant as they showcase the methodologies and stereochemical considerations that could be applicable to the synthesis and analysis of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate.
Synthesis Analysis
The synthesis of chiral acetate compounds often involves catalytic asymmetric reactions. For instance, the paper titled "A short asymmetric synthesis of methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate from norbornene" describes the use of Hayashi’s (S)-MOP Pd-catalyzed asymmetric hydrosilation to achieve a chiral bicyclic lactone, which is then converted to a chiral cis-1,3-cyclopentane intermediate. This process highlights the importance of catalysis in achieving the desired stereochemistry, which is likely to be a consideration in the synthesis of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate.
Molecular Structure Analysis
The molecular structure of chiral acetates is crucial for their reactivity and application. The stereochemistry at each carbon center affects the overall shape of the molecule and its interactions with other chemical entities. The synthesis of methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate described in the third paper involves asymmetric hydroboration, indicating the importance of stereochemical control in the synthesis process. This suggests that similar stereocontrol would be necessary for the synthesis of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate.
Chemical Reactions Analysis
Chiral acetate compounds can undergo a variety of chemical reactions, often with high stereo- and regioselectivity. The papers provided do not directly discuss the chemical reactions of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate, but they do mention reactions such as Baeyer-Villiger oxidation and conjugate addition . These reactions are important for the functionalization of cyclic structures and could be relevant for further derivatization of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral acetates like [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of the compound , they do suggest that similar compounds exhibit properties that are highly dependent on their stereochemistry . These properties include solubility, boiling and melting points, and optical activity, which are critical for the compound's application in synthesis and may also affect its behavior in biological systems.
科学的研究の応用
1. Structural Analysis and Molecular Configuration
- The crystal and molecular structure of a closely related compound, methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, has been determined using X-ray diffraction. This research provides insights into the configuration of asymmetric carbon atoms and the molecular structure of similar cyclobutyl compounds (Makaev et al., 2006).
2. Enzymatic Synthesis of Carbasugar Derivatives
- A study on the enzymatic resolution of a related compound, 1,4,5,6-tetrachloro-2-(hydroxymethyl)-7,7-dimethoxybicyclo[2.2.1]hept-5-ene, led to the creation of novel carbasugar derivatives. These derivatives, such as (1S,2R,3S,4S,5S)-4,5-bis(acetoxymethyl)cyclohexane-1,2,3-triyl triacetate, are significant for synthesizing other complex organic molecules (Gümüş & Tanyeli, 2010).
3. Use in Asymmetric Syntheses
- Research has shown the utility of similar compounds in the total asymmetric syntheses of norcoronamic acid and coronamic acids, showcasing the importance of cyclobutyl compounds in creating specific molecular configurations with high enantiomeric excess (Gaucher et al., 1994).
4. Vibrational Spectra Analysis
- The study of the vibrational spectra of methyl 2,2-dimethyl-3-hydroxycyclobutyl acetate contributes to understanding the characteristic group frequencies in cyclobutane compounds, which is vital for interpreting their chemical behavior and interactions (Selvarajan, Subramanian, & Rao, 2013).
5. Biological Activity Studies
- A study on the biological activities of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound structurally similar to [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate, revealed their potential as cytotoxic agents against cancer cell lines and bacteria, highlighting the biomedical relevance of these compounds (Phutdhawong et al., 2019).
Safety And Hazards
The safety precautions for handling this compound include keeping it away from heat/sparks/open flames/hot surfaces and not allowing contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed .
将来の方向性
特性
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCYJQQTKKLOY-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)
![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)
![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)


![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)


![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)